2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid (racemic)
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Overview
Description
2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid (racemic) is a complex organic compound characterized by its unique cyclohexene ring structure with benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Benzamido Groups: The benzamido groups are introduced via an amidation reaction, where benzoyl chloride reacts with the amine groups on the cyclohexene ring in the presence of a base such as triethylamine.
Final Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups, where nucleophiles replace the benzamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid (enantiomeric): The enantiomeric form of the compound, which may exhibit different biological activities.
Cyclohexene derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Benzamido compounds: Molecules containing benzamido groups with varying core structures.
Uniqueness
2-((3R,6S)-3,6-bis(benzamido)cyclohex-1-en-1-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both benzamido and carboxylic acid functional groups
Properties
IUPAC Name |
2-[(3R,6S)-3,6-dibenzamidocyclohexen-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,23(29)30)19-15-18(25-21(27)16-9-5-3-6-10-16)13-14-20(19)26-22(28)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKGCOPWLJXSO-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=C[C@@H](CC[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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